molecular formula C6H7BrN2O2S B7946903 N-(5-Bromopyridin-3-yl)methanesulfonamide CAS No. 1083326-18-4

N-(5-Bromopyridin-3-yl)methanesulfonamide

Cat. No.: B7946903
CAS No.: 1083326-18-4
M. Wt: 251.10 g/mol
InChI Key: NGLXIPCYRBBBFC-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H7BrN2O2S . It is characterized by the presence of a bromine atom attached to the pyridine ring and a methanesulfonamide group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(5-Bromopyridin-3-yl)methanesulfonamide typically begins with 5-bromopyridine.

    Reaction with Methanesulfonyl Chloride: 5-bromopyridine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(5-Bromopyridin-3-yl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or sulfur atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

    Reduction Products: Reduction typically yields amines or other reduced nitrogen-containing compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(5-Bromopyridin-3-yl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Biological Studies: It is used in biological studies to investigate the effects of sulfonamide derivatives on various biological pathways.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties.

    Agriculture: It can be used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting or modulating the activity of the target. The bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can affect various biological pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    N-(5-Bromopyridin-3-yl)-N-(methylsulfonyl)methanesulfonamide: Contains an additional methylsulfonyl group.

Uniqueness:

    Structural Features: The presence of both the bromine atom and the methanesulfonamide group in N-(5-Bromopyridin-3-yl)methanesulfonamide provides unique reactivity and interaction potential.

    Versatility: Its ability to participate in various chemical reactions and its applications in multiple fields make it a versatile compound.

Biological Activity

N-(5-Bromopyridin-3-yl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of a pyridine ring, combined with a methanesulfonamide functional group. The sulfonamide moiety enhances solubility and facilitates interactions with biological targets through hydrogen bonding. The presence of bromine allows for halogen bonding, which can stabilize interactions with enzymes and receptors.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. Notably, it may function as an enzyme inhibitor, modulating various biochemical pathways. The sulfonamide group is critical for binding to active sites, potentially inhibiting enzyme activity.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzyme activities, contributing to its potential therapeutic applications. For instance, the interaction studies have shown that it can effectively bind to various biological targets, which could lead to applications in drug development.

Structure-Activity Relationships (SAR)

The structure of this compound is pivotal in determining its biological activity. Comparative studies with structurally similar compounds reveal insights into how variations in the chemical structure influence activity:

Compound NameStructure FeaturesUnique Aspects
N-(5-Bromopyrimidin-2-yl)methanesulfonamideContains a pyrimidine ring instead of pyridineDifferent ring structure affects reactivity
N-(5-Chloropyridin-3-yl)methanesulfonamideChlorine atom instead of bromineVariations in halogen size influence binding properties
N-(5-Fluoropyridin-3-yl)methanesulfonamideFluorine atom instead of bromineFluorine's electronegativity alters interaction dynamics
N-(6-Bromopyridin-3-yl)methanesulfonamideBromine at the 6-positionPositioning of bromine affects reactivity
N-(Pyridin-3-yl)methanesulfonamideNo halogen substitutionLacks halogen; potentially different biological activity

These comparisons highlight the importance of specific structural features in enhancing or diminishing biological activity.

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

  • Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
  • Enzyme Inhibition : A study focusing on PI3K inhibitors indicated that sulfonamide functionality is crucial for inhibitory activity. While not directly tested on PI3K, the structural similarities suggest potential inhibitory effects on similar pathways .
  • Case Study : In a recent case study involving related compounds, derivatives demonstrated significant anticancer activity with IC50 values indicating potent effects against various cancer cell lines. This suggests that modifications to the core structure can enhance therapeutic efficacy .

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-2-5(7)3-8-4-6/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLXIPCYRBBBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733748
Record name N-(5-Bromopyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-18-4
Record name N-(5-Bromo-3-pyridinyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083326-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromopyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-3-pyridinamine (200 mg) was dissolved in pyridine (5 ml), cooled to 0° C. and stirred for 10 min. Methanesulfonyl chloride (0.05 ml) was added dropwise and the reaction continued stirring for 1 hr. 2M HCl (aq) (5 ml) was added and the reaction was extracted with DCM, passed through a hydrophobic frit and evaporated to dryness. The residue was dissolved in DCM and adsorbed onto fluorosil and purified by column chromatography on silica, eluting with 50% ether/cyclohexane then 0-10% MeOH/DCM to give the title compound (96 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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